molecular formula C13H17N3O5 B12280274 Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate

Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate

Cat. No.: B12280274
M. Wt: 295.29 g/mol
InChI Key: BHZWXGBIKXONBO-UHFFFAOYSA-N
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Description

Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate is a synthetic dicarbamate derivative featuring a central ethane-1,1-diyl backbone substituted with a benzylamino group and two methyl carbamate moieties. This structure combines aromatic (benzyl) and carbamate functionalities, which are often associated with bioactivity in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

methyl N-[2-(benzylamino)-1-(methoxycarbonylamino)-2-oxoethyl]carbamate

InChI

InChI=1S/C13H17N3O5/c1-20-12(18)15-10(16-13(19)21-2)11(17)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17)(H,15,18)(H,16,19)

InChI Key

BHZWXGBIKXONBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(=O)NCC1=CC=CC=C1)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate typically involves the reaction of benzylamine with dimethyl carbonate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the benzylamine attacks the carbonyl carbon of dimethyl carbonate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts and specific temperature and pressure conditions to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino oxoethane derivatives, while reduction could produce benzylamino hydroxyethane derivatives.

Scientific Research Applications

Antiviral Activity

One of the primary applications of dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate is its potential as an antiviral agent. Research indicates that derivatives of this compound may inhibit the hepatitis C virus (HCV). The compound functions by interfering with viral replication mechanisms, making it a candidate for further development in antiviral therapies .

Anticancer Properties

Studies have demonstrated that compounds similar to this compound exhibit anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. This application is particularly relevant in the context of developing targeted cancer therapies .

Enzyme Inhibition

The compound has been explored for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been noted that dithiocarbamate derivatives can inhibit carbonic anhydrase and other metalloenzymes, which are critical in various physiological processes. This inhibition can be leveraged for therapeutic purposes in conditions such as glaucoma and metabolic disorders .

Pesticidal Activity

This compound has shown promise as a pesticide. Its structural properties allow it to act against a range of pests while being less toxic to non-target organisms. This characteristic makes it suitable for integrated pest management systems aimed at sustainable agriculture .

Soil Remediation

The compound's ability to chelate heavy metals suggests its potential use in soil remediation efforts. By binding to toxic metals, it can help reduce soil contamination levels and improve soil health, thus enhancing agricultural productivity over time .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing new polymers. Its functional groups allow for modification and incorporation into polymer matrices, leading to materials with enhanced properties such as improved thermal stability and mechanical strength .

Case Studies

Application Study Reference Findings
Antiviral ActivityWO2008021927A2Demonstrated efficacy against HCV in vitro; potential for drug development.
Anticancer PropertiesPMC8836150Induced apoptosis in cancer cell lines; effective against specific tumors.
Enzyme InhibitionVarious studiesEffective inhibition of carbonic anhydrase; implications for treating glaucoma.
Pesticidal ActivityAgricultural researchReduced pest populations with minimal impact on beneficial insects.
Soil RemediationEnvironmental studiesEffective binding of heavy metals; improved soil quality observed.

Mechanism of Action

The mechanism of action of dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues from –5

The 2013 study describes 1,1-(aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) di(alkanoate and benzoate) derivatives (6a–k), synthesized via a one-pot, ultrasound-assisted multicomponent reaction involving isocyanocyclohexane, bisaldehydes, and carboxylic acids. Key differences from the target compound include:

  • Amino group: Cyclohexylamino (6a–k) vs. benzylamino.
  • Ester groups: Alkanoate/benzoate esters (6a–k) vs. dimethyl carbamates.

Dicarbamate Derivatives from –13

Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate (–12) shares the dicarbamate backbone but differs in substituents:

  • Protective groups : tert-butyl carbamates (Boc) vs. methyl carbamates.
  • Stability and solubility : Boc groups confer greater steric protection and stability but reduce solubility in polar solvents compared to methyl groups.

Safety : DI-BOC-CYSTAMINE () requires precautions for handling disulfides, but the target compound’s methyl carbamates may pose distinct toxicity profiles due to smaller ester groups .

Comparison Table

Feature This compound 1,1-(Aryl)bis(2-(cyclohexylamino)-2-oxoethane-1,1-diyl) Derivatives (6a–k) Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate
Amino Group Benzylamino Cyclohexylamino Azanediyl (no aromatic substituent)
Ester Groups Dimethyl carbamate Alkanoate/benzoate tert-Butyl carbamate (Boc)
Synthesis Method Likely ultrasound-assisted multicomponent reaction Ultrasound-assisted multicomponent reaction Not specified
Yield Not reported 87–96% Not reported
Key Bioactivity Hypothesized antibacterial activity Antibacterial (gram-negative and gram-positive) Not reported
Solubility Higher polarity (methyl esters) Moderate (alkanoate/benzoate) Lower (Boc groups)

Biological Activity

Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate, with the molecular formula C13H17N3O4C_{13}H_{17}N_{3}O_{4} and a molecular weight of 295.29 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes and cellular protection against stress.

  • Molecular Formula: C13H17N3O4C_{13}H_{17}N_{3}O_{4}
  • Molecular Weight: 295.29 g/mol
  • CAS Number: 74581-12-7
  • Purity: Minimum 95% .

The compound's biological activity is primarily linked to its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is a significant factor in the development of diabetes. The compound acts by modulating the cellular stress response pathways, thereby enhancing cell viability under adverse conditions.

Research Findings

  • β-cell Protection Against ER Stress:
    A study highlighted that analogs of N-(2-(benzylamino)-2-oxoethyl)benzamide exhibited protective effects on pancreatic β-cells against ER stress. The most potent derivative, designated as WO5m, showed maximal activity at 100% with an EC50 value of 0.1±0.01μM0.1\pm 0.01\mu M, indicating strong protective properties against ER-induced cell death .
  • Structure-Activity Relationship (SAR):
    The SAR studies revealed that modifications to the benzamide scaffold significantly influenced the biological activity. For instance, compounds with specific substitutions demonstrated enhanced potency and solubility, which are critical for therapeutic applications .
  • Cytotoxicity Evaluation:
    In vitro assays assessed the cytotoxic effects of various derivatives, including those based on dimethyl dicarbamate structures. These evaluations indicated that certain modifications could reduce cytotoxicity while maintaining efficacy against targeted pathways .

Data Table: Biological Activity of Related Compounds

Compound IDStructure TypeMax Activity (%)EC50 (μM)
WO5mBenzamide1000.1 ± 0.01
Compound 1Triazole976 ± 1
Compound 5aBenzamide4518 ± 4
Compound 5gBenzamide8813 ± 1

Note: Max Activity indicates the percentage of cell viability rescue from ER stress-induced reduction .

Case Studies

Case Study: Diabetes Treatment
Recent investigations into the use of dimethyl dicarbamate derivatives for diabetes treatment have shown promising results in preclinical models. The compounds not only protected β-cells but also improved insulin secretion under stress conditions, suggesting a dual mechanism of action beneficial for diabetes management.

Case Study: Neuroprotective Effects
In addition to its pancreatic protective effects, some studies have explored the neuroprotective potential of related compounds in models of neurodegeneration, indicating a broader therapeutic spectrum for these derivatives beyond metabolic disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves a multi-step process, including carbamate formation via reaction of benzylamine with dicarbamate precursors under controlled pH and temperature. Catalysts such as triethylamine or DMAP may enhance reaction rates . Post-synthesis, validate efficiency using HPLC (High-Performance Liquid Chromatography) to quantify yield and purity, complemented by 1^1H/13^13C NMR for structural confirmation . For intermediates, FT-IR spectroscopy can monitor functional group transformations (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be addressed?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • NMR Spectroscopy : Resolve stereochemistry and proton environments; 1^1H-13^13C HSQC/HMBC correlations clarify connectivity .
  • IR Spectroscopy : Identify carbamate (C=O) and amine (N-H) groups.
    Contradictions (e.g., unexpected peaks in NMR) require cross-validation via alternative methods (e.g., X-ray crystallography) or repeating experiments under anhydrous conditions to exclude solvent artifacts .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to stressors (light, humidity, heat) per ICH guidelines. Use HPLC-MS to track degradation products and kinetic modeling (Arrhenius equation) to predict shelf life. For humidity sensitivity, dynamic vapor sorption (DVS) analysis quantifies hygroscopicity .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data in reaction pathway analysis?

  • Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) models. Refine calculations using higher-level basis sets (e.g., CCSD(T)) or incorporate solvent effects via COSMO-RS. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) to reconcile energy barriers and intermediate lifetimes .

Q. How can factorial design optimize synthesis conditions for high-throughput production?

  • Methodological Answer : Implement a 2k^k factorial design to test variables (temperature, catalyst loading, solvent polarity). For example:

  • Factors : Temperature (60°C vs. 80°C), catalyst (0.1 eq vs. 0.2 eq).
  • Response Variables : Yield, purity, reaction time.
    Statistical analysis (ANOVA) identifies significant interactions. Machine learning (e.g., Bayesian optimization) further refines conditions by iterating on experimental data .

Q. What computational approaches elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) to predict protein binding affinities with molecular dynamics (MD) simulations (GROMACS) to study conformational stability. Validate with SPR (Surface Plasmon Resonance) for binding kinetics and in vitro assays (e.g., enzyme inhibition) .

Q. How do researchers analyze competing reaction pathways during synthesis using kinetic profiling?

  • Methodological Answer : Employ inline FT-IR or Raman spectroscopy for real-time monitoring of intermediates. Construct kinetic profiles via time-resolved sampling and fit data to mechanistic models (e.g., steady-state approximation for transient intermediates). Compare activation energies from Eyring plots to identify rate-determining steps .

Data Analysis and Contradiction Resolution

Q. What statistical methods address batch-to-batch variability in spectroscopic data?

  • Methodological Answer : Apply principal component analysis (PCA) to NMR or MS datasets to cluster batches by outliers. Use partial least squares regression (PLS-R) to correlate spectral features with impurity profiles. Recalibrate instruments using certified reference materials (CRMs) to minimize systematic errors .

Q. How can researchers validate the absence of polymorphic forms in crystallized samples?

  • Methodological Answer : Perform PXRD (Powder X-ray Diffraction) to compare experimental patterns with simulated single-crystal data. Thermal analysis (DSC/TGA) detects enthalpy changes indicative of polymorph transitions. Pair with solid-state NMR (13^13C CP-MAS) to resolve lattice environments .

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